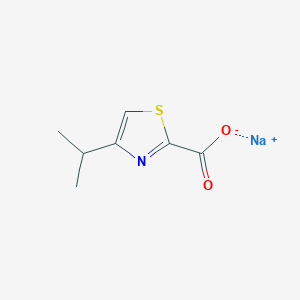

Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate

Description

Propriétés

IUPAC Name |

sodium;4-propan-2-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZMRAIJGFRCSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-81-7 | |

| Record name | sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Activité Biologique

Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, along with mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile reactivity and biological significance. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action involves the inhibition of bacterial enzymes and disruption of cell wall synthesis, leading to cell death. Its efficacy against Candida albicans suggests potential as an antifungal agent in clinical settings .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (T-cell leukemia) | 5.0 |

| HT-29 (colon carcinoma) | 10.0 |

| A-431 (epidermoid carcinoma) | 8.5 |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxicity. The presence of electron-donating groups increases the compound's activity by stabilizing reactive intermediates during metabolism .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It acts as a selective phosphodiesterase IV (PDE IV) inhibitor, which plays a crucial role in inflammatory pathways.

The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating MAP kinase pathways. This inhibition can be beneficial in treating cytokine-mediated diseases .

Case Studies and Clinical Relevance

In a recent study, this compound was evaluated in vivo for its anticancer effects. Mice treated with the compound showed significant tumor regression compared to control groups. The study highlights its potential as a therapeutic agent in oncology .

Applications De Recherche Scientifique

Anticonvulsant Activity

Thiazole derivatives, including sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate, have been extensively studied for their anticonvulsant properties. A study highlighted various thiazole-integrated compounds that exhibited significant anticonvulsant effects in animal models. For instance, certain analogues showed median effective doses (ED50) lower than that of standard treatments like ethosuximide, indicating their potential as effective anticonvulsants .

Antitumor Activity

The compound has also shown promise in anticancer research. Thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, one thiazole-pyridine hybrid demonstrated superior anti-breast cancer efficacy compared to the standard drug 5-fluorouracil, with an IC50 of 5.71 μM .

| Compound Type | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 | |

| Standard Drug | 5-Fluorouracil | 6.14 |

Carbonic Anhydrase Inhibition

This compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA). Certain thiazole derivatives were found to be potent inhibitors of CA-III, with structure-activity relationship (SAR) studies indicating that specific substitutions on the thiazole ring enhance inhibitory activity .

Study on Anticonvulsant Properties

A comprehensive study synthesized several thiazole derivatives and evaluated their anticonvulsant activity using both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that compounds with specific halogen substitutions on the phenyl ring exhibited enhanced activity compared to others .

Antitumor Efficacy Evaluation

In another study focused on thiazole-pyridine hybrids, researchers screened these compounds against multiple cancer cell lines including PC3 (prostate cancer) and HepG2 (liver cancer). The findings revealed significant cytotoxic effects, particularly from compounds with electron-withdrawing groups on their aromatic systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 4-isopropylthiazole-2-carboxylate

Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Key Differences:

- Replaces the sodium carboxylate with an ethyl ester (-COOEt), increasing lipophilicity and reducing water solubility.

- The ester group renders it more suitable for organic synthesis or prodrug formulations, as esters can hydrolyze to the active carboxylic acid under physiological conditions .

- Purity: ≥95% (industrial grade) .

4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Molecular Formula: C₇H₉NO₂S Molecular Weight: 171.22 g/mol Key Differences:

- A positional isomer with the carboxylic acid group at position 5 instead of 2.

- The altered substituent arrangement affects electronic properties: the carboxylate at position 5 may exhibit a different pKa and hydrogen-bonding capacity, influencing interactions in biological systems or crystallization .

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylate

Molecular Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol Key Differences:

- Substituted with a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 5.

- The methyl group adds steric bulk, which may hinder crystallization or receptor binding compared to the isopropyl group in the target compound .

4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-amine Hydrochloride

Molecular Formula : C₅H₁₀ClN₃·HCl (inferred; evidence lists conflicting data)

Molecular Weight : 189.30 g/mol (free base)

Key Differences :

- A pyrazole-based analog with a chlorine substituent and hydrochloride salt.

- The pyrazole ring differs electronically from thiazole, affecting aromaticity and reactivity.

Méthodes De Préparation

Thiazole Ring Construction

The 1,3-thiazole core is usually constructed via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. This classical approach allows for substitution at specific ring positions depending on the starting materials.

Alkylation to Introduce the Propan-2-yl Group

The propan-2-yl substituent at the 4-position is generally introduced via alkylation reactions. For example, the thiazole ring precursor can undergo nucleophilic substitution or directed metalation followed by reaction with an appropriate alkyl halide such as isopropyl bromide or chloride.

Carboxylation and Salt Formation

Carboxylation typically involves the introduction of a carboxyl group at the 2-position of the thiazole ring. This can be achieved by:

- Direct carboxylation of a metalated intermediate (e.g., lithiation at the 2-position followed by reaction with carbon dioxide)

- Oxidation of a suitable precursor bearing a functional group convertible to a carboxylate

Subsequently, neutralization with sodium hydroxide or sodium carbonate converts the free acid to the sodium salt, yielding Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate.

Detailed Preparation Method from Literature and Patents

While specific step-by-step procedures for this exact compound are scarce in open literature, related patented processes and general synthetic routes for thiazole derivatives provide a reliable framework.

Example Synthetic Route (Hypothetical based on typical methods)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-(propan-2-yl)-1,3-thiazole precursor | Cyclization of α-haloketone with thiourea | 4-(propan-2-yl)-1,3-thiazole |

| 2 | Lithiation at 2-position of thiazole ring | n-Butyllithium, low temperature (-78°C) | Metalated intermediate |

| 3 | Carboxylation by bubbling CO2 | Dry ice, inert atmosphere | 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid |

| 4 | Neutralization with sodium hydroxide | NaOH aqueous solution | This compound salt |

This method aligns with general synthetic practices for functionalized thiazoles and is consistent with the chemical properties of the target compound.

Patent Insights

A related patent (WO2016132378A2) describes processes involving 2-(propan-2-yl)-1,3-thiazol derivatives as intermediates in complex molecule synthesis, emphasizing the use of strong bases and controlled reaction conditions to achieve selective functionalization. Although the patent focuses on more complex derivatives, the foundational chemistry is relevant for the preparation of this compound.

Analytical Data and Quality Control

Analytical characterization of the prepared compound typically includes:

- NMR Spectroscopy: Confirms the chemical shifts corresponding to the thiazole ring, isopropyl group, and carboxylate.

- Mass Spectrometry: Confirms molecular weight (193.2 g/mol).

- Elemental Analysis: Matches theoretical composition.

- Infrared Spectroscopy: Shows characteristic carboxylate and thiazole ring vibrations.

- Purity Assessment: HPLC or GC to ensure >98% purity for research-grade material.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting Materials | α-Haloketones, thiourea, isopropyl halides |

| Solvents | THF, ether, or other aprotic solvents |

| Temperature | -78°C for lithiation; room temperature for other steps |

| Reaction Atmosphere | Inert (nitrogen or argon) |

| Base for Lithiation | n-Butyllithium or similar strong base |

| Carboxylation Agent | Carbon dioxide (dry ice) |

| Salt Formation | Neutralization with NaOH or Na2CO3 aqueous |

| Purification | Crystallization or recrystallization |

Research Findings and Practical Notes

- The sodium salt form improves water solubility, facilitating handling and formulation.

- The use of strong bases requires careful temperature control to avoid side reactions.

- Alkylation selectivity is critical to ensure substitution at the 4-position without affecting other ring sites.

- The carboxylation step must be performed under anhydrous and oxygen-free conditions to maximize yield.

- The compound is sensitive to moisture and should be stored in a dry environment at room temperature.

Q & A

Q. What are the recommended synthetic routes for Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted thiazole precursors with carboxylate-forming agents. For example:

- React 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid with sodium hydroxide under controlled pH (8–10) in aqueous ethanol.

- Monitor progress via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase .

- Optimize yield by refluxing at 80–90°C for 4–6 hours, followed by vacuum distillation to isolate the sodium salt .

- Key challenges include avoiding hydrolysis of the thiazole ring; anhydrous conditions and inert atmospheres (N₂/Ar) are recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the carboxylate group (COO⁻) via asymmetric stretching at 1570–1600 cm⁻¹ and symmetric stretching at 1400–1450 cm⁻¹ .

- NMR : Use ¹H NMR (D₂O) to identify the propan-2-yl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.1 ppm, septet for CH) and thiazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show [M–Na]⁻ peaks matching the molecular ion (C₇H₈NNaO₂S⁻, m/z 201.1) .

- HPLC : Purity analysis using a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) at 1.0 mL/min .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation of a saturated solution in methanol/water (1:1) at 4°C .

- Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL. Key parameters:

- R-factor : Aim for <5% to ensure accuracy .

- Thermal displacement parameters : Validate the propan-2-yl group’s orientation and carboxylate planarity .

- Compare bond lengths (C–S: ~1.74 Å; C–O: ~1.26 Å) with DFT-calculated values to identify distortions .

Q. What strategies address contradictions in reported biological activities of thiazole carboxylates?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., MIC for antimicrobial activity) across a concentration gradient (0.1–100 μM) to validate efficacy thresholds .

- Molecular Docking : Simulate interactions with target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize compounds with binding energies ≤−7.0 kcal/mol .

- Metabolic Stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes) to distinguish false positives from true bioactive agents .

Q. How do substituent variations on the thiazole ring influence physicochemical properties?

- Methodological Answer :

- LogP Analysis : Measure partition coefficients (octanol/water) to compare hydrophilicity. Sodium 4-(propan-2-yl) derivatives typically exhibit LogP ~−1.2, enhancing solubility vs. aryl-substituted analogs (LogP ~2.5) .

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (Td >200°C) indicate thermal stability, critical for formulation studies .

- pH-Dependent Solubility : Test solubility in buffers (pH 1–13) to optimize delivery routes (e.g., oral vs. intravenous) .

Data Contradictions and Validation

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Catalyst Screening : Test palladium (Pd/C) vs. copper (CuI) catalysts for carboxylation steps; Pd/C often improves yields by 15–20% but requires strict oxygen-free conditions .

- Purification Protocols : Use recrystallization (ethanol/water) instead of column chromatography to avoid sodium salt decomposition .

- Replicate Key Studies : Cross-validate results using independent synthetic routes (e.g., Hantzsch thiazole synthesis vs. cyclocondensation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.